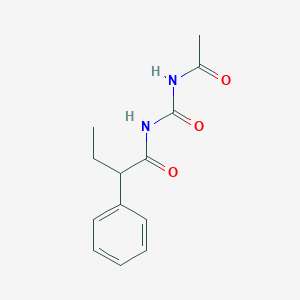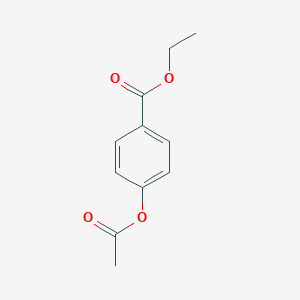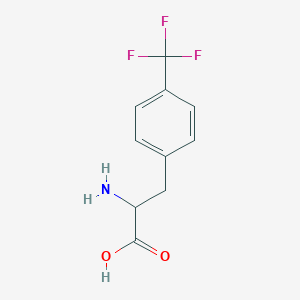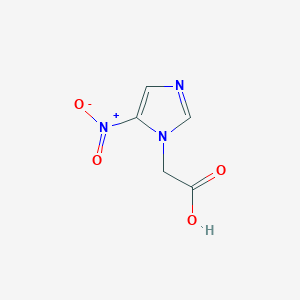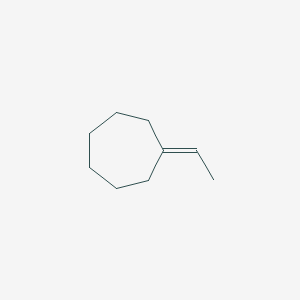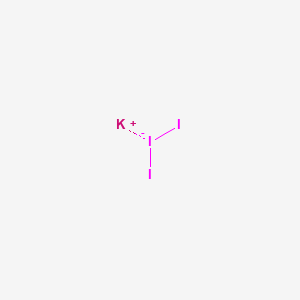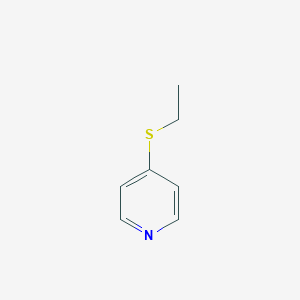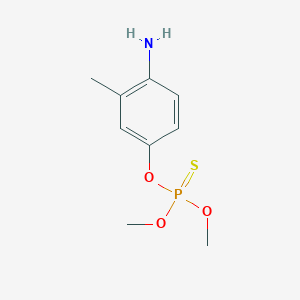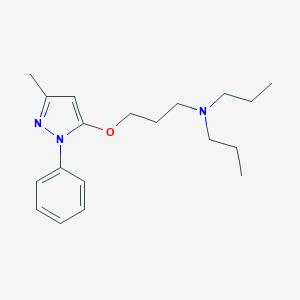
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been found to reduce pain and fever. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it can be characterized using various analytical techniques such as NMR spectroscopy and HPLC. However, it also has some limitations. It may exhibit toxicity or adverse effects in certain cell lines or animal models, and its effectiveness may vary depending on the disease or condition being studied.
Orientations Futures
There are several future directions for research on pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-. One area of research could focus on the development of more potent and selective inhibitors of COX enzymes. Another area of research could explore the use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies could investigate the potential use of this compound in drug delivery systems or as a diagnostic tool for certain diseases.
Méthodes De Synthèse
The synthesis of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the reaction of 3-(dipropylamino)propyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as sodium hydroxide. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
15150-37-5 |
|---|---|
Nom du produit |
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- |
Formule moléculaire |
C19H29N3O |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
3-(5-methyl-2-phenylpyrazol-3-yl)oxy-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C19H29N3O/c1-4-12-21(13-5-2)14-9-15-23-19-16-17(3)20-22(19)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |
Clé InChI |
PWMDWKQYJHABFV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
SMILES canonique |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Autres numéros CAS |
15150-37-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



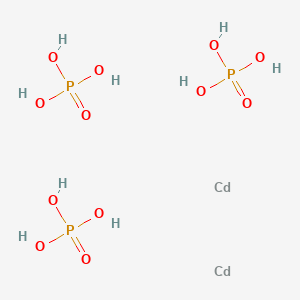
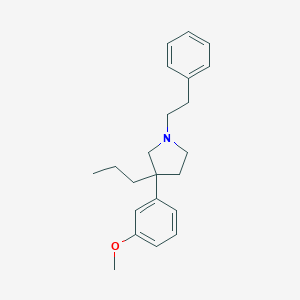
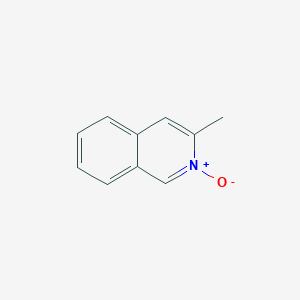
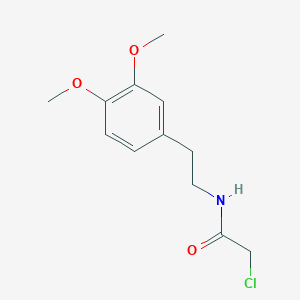
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
